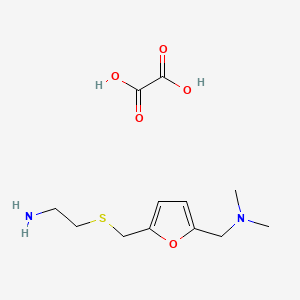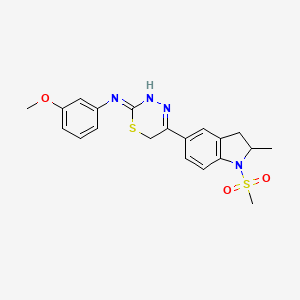
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a furan ring, a dimethylamino group, and a sulfanyl-ethanamine moiety. It is often used as a pharmaceutical impurity standard and has applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a pharmaceutical impurity standard.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring and sulfanyl-ethanamine moiety can engage in various chemical reactions. These interactions can modulate biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine hemifumarate salt
- 2-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thioethylamine hemifumarate salt
- 5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine hemifumarate salt
Uniqueness
What sets 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as pharmaceutical impurity standards and advanced organic synthesis .
Propiedades
Número CAS |
97467-74-8 |
|---|---|
Fórmula molecular |
C12H20N2O5S |
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid |
InChI |
InChI=1S/C10H18N2OS.C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
WRLHGMJMXYLANM-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCN.C(=O)(C(=O)O)O |
SMILES canónico |
C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Indol-2-one, 1-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-](/img/structure/B1661772.png)

![N-(4-acetylphenyl)-2-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B1661775.png)
![{1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B1661778.png)
![(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1661781.png)



![9-(3-nitrophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1661787.png)




